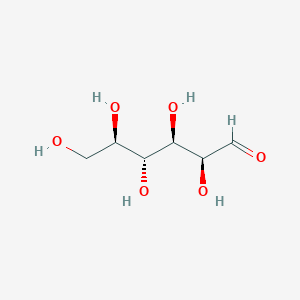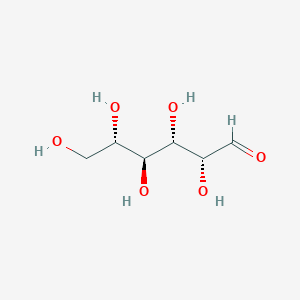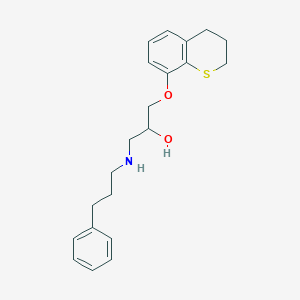
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman, also known as HT-7, is a synthetic compound that belongs to the class of thiochroman derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disorders.
作用機序
The exact mechanism of action of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has also been shown to activate the p38 MAPK pathway, which is involved in apoptosis.
In Alzheimer's disease, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to reduce oxidative stress and inflammation in the brain, which are known to contribute to the development of the disease. 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
In cardiovascular disease, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to improve endothelial function by increasing nitric oxide production and reducing oxidative stress. 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cardiovascular function.
生化学的および生理学的効果
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to inhibit cell growth, induce apoptosis, and reduce invasion and metastasis. In Alzheimer's disease, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to reduce oxidative stress and inflammation, protect against beta-amyloid-induced neurotoxicity, and improve cognitive function. In cardiovascular disease, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to improve cardiac function, reduce myocardial infarct size, reduce blood pressure, and improve endothelial function.
実験室実験の利点と制限
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. It is also stable and can be easily purified by recrystallization. However, one limitation of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman is that it has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the study of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman. In cancer research, future studies could focus on the development of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman as a potential anticancer drug. In Alzheimer's disease research, future studies could focus on the development of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman as a potential neuroprotective agent. In cardiovascular research, future studies could focus on the development of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman as a potential cardioprotective agent. Additionally, future studies could investigate the safety and efficacy of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman in humans.
合成法
The synthesis of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman involves the reaction of 2-hydroxy-3-(3-phenylpropylamino)propyl mercaptan with 2-bromoethyl-4-methyl-6-oxo-2H-pyran-3-carboxylate in the presence of a base. The reaction yields 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman as a white solid, which can be purified by recrystallization.
科学的研究の応用
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In Alzheimer's disease research, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to protect against beta-amyloid-induced neurotoxicity, a hallmark of Alzheimer's disease. 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has also been shown to reduce oxidative stress and inflammation in the brain, which are known to contribute to the development of Alzheimer's disease.
In cardiovascular research, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to improve cardiac function and reduce myocardial infarct size in animal models of heart attack. 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has also been shown to reduce blood pressure and improve endothelial function, which are important factors in the development of cardiovascular disease.
特性
CAS番号 |
153804-64-9 |
|---|---|
製品名 |
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman |
分子式 |
C21H27NO2S |
分子量 |
357.5 g/mol |
IUPAC名 |
1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-(3-phenylpropylamino)propan-2-ol |
InChI |
InChI=1S/C21H27NO2S/c23-19(15-22-13-5-9-17-7-2-1-3-8-17)16-24-20-12-4-10-18-11-6-14-25-21(18)20/h1-4,7-8,10,12,19,22-23H,5-6,9,11,13-16H2 |
InChIキー |
XJPPEPXJMDIVJU-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CC=C2)OCC(CNCCCC3=CC=CC=C3)O)SC1 |
正規SMILES |
C1CC2=C(C(=CC=C2)OCC(CNCCCC3=CC=CC=C3)O)SC1 |
同義語 |
1-((3,4-Dihydro-2H-1-benzothiopyran-8-yl)oxy)-3-((3-phenylpropyl)amino )-2-propanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



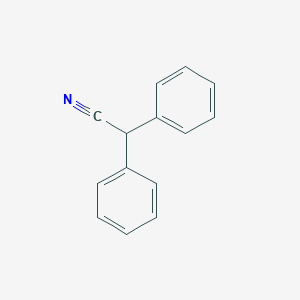
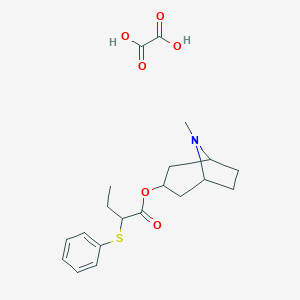
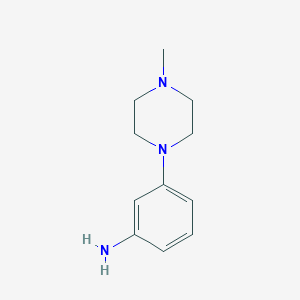

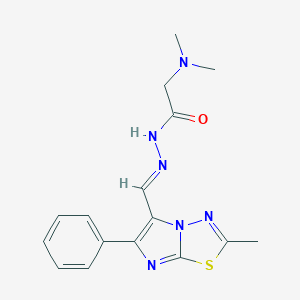
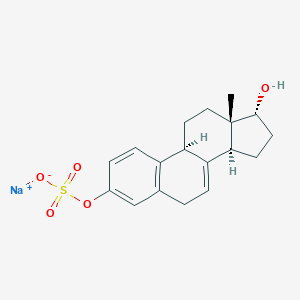
![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)
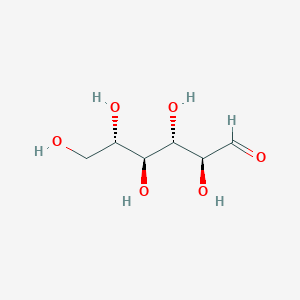
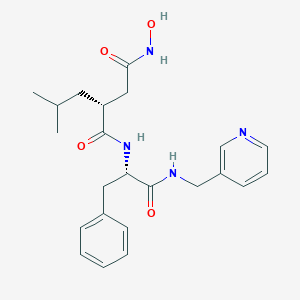
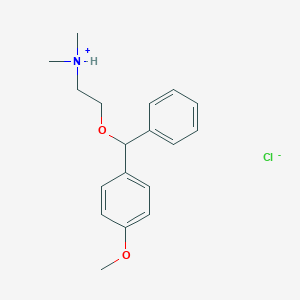
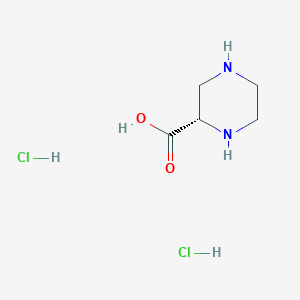
![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)
